molecular formula C22H23FN2O B13425115 4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone CAS No. 23712-07-4

4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone

Cat. No.: B13425115
CAS No.: 23712-07-4
M. Wt: 350.4 g/mol
InChI Key: VLOZTRJQZRGNFV-UHFFFAOYSA-N
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Description

4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone is a useful research compound. Its molecular formula is C22H23FN2O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Biological Activity

4'-Fluoro-4-(1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone is a novel compound within the butyrophenone class, notable for its potential pharmacological applications. This compound features a unique structural configuration that may enhance its biological activity, particularly in the context of psychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C22H23FN2O with a molecular weight of approximately 364.43 g/mol. Its structure includes a butyrophenone core linked to a tetrahydroazepine-indole moiety, which contributes to its unique biological interactions.

Preliminary studies suggest that this compound interacts selectively with key neurotransmitter receptors:

  • Dopamine D2 Receptors : Known for their role in mood regulation and psychotic disorders.
  • Serotonin 5-HT2A Receptors : Involved in mood and cognition.

These interactions may lead to therapeutic effects similar to those observed with traditional antipsychotics while potentially minimizing side effects associated with less selective agents.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Antipsychotic Properties : Similar to other butyrophenones like Haloperidol and Droperidol, it may be effective in treating schizophrenia and other psychiatric conditions.
  • Neuropharmacological Effects : The compound's unique structure may enhance receptor binding affinity and selectivity compared to non-fluorinated analogs.

Comparative Analysis

The following table compares this compound with other known butyrophenones:

Compound NameStructural FeaturesPrimary Use
HaloperidolButyrophenone coreAntipsychotic
DroperidolButyrophenone coreAntiemetic
BenperidolPotent antipsychoticAntipsychotic
4'-Fluoro-4-(1,4-dihydro-2H-indol-3-yl)butyrophenoneSimilar indole structureAntipsychotic

Case Studies

Several studies have investigated the biological activity of similar compounds. For instance:

  • Study on Fluorinated Butyrophenones : Research highlighted the enhanced receptor binding affinity of fluorinated derivatives compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine into the structure can significantly impact pharmacodynamics.
  • Clinical Trials : Ongoing clinical trials are exploring the efficacy of butyrophenone derivatives in managing symptoms of schizophrenia. Early results indicate promising outcomes with fewer side effects than traditional treatments.

Properties

CAS No.

23712-07-4

Molecular Formula

C22H23FN2O

Molecular Weight

350.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-3-yl)butan-1-one

InChI

InChI=1S/C22H23FN2O/c23-17-9-7-16(8-10-17)22(26)6-3-13-25-14-11-19-18-4-1-2-5-20(18)24-21(19)12-15-25/h1-2,4-5,7-10,24H,3,6,11-15H2

InChI Key

VLOZTRJQZRGNFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC2=C1C3=CC=CC=C3N2)CCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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